molecular formula C12H4Cl6 B050431 2,2',4,4',5,5'-Hexachlorobiphenyl CAS No. 35065-27-1

2,2',4,4',5,5'-Hexachlorobiphenyl

Cat. No.: B050431
CAS No.: 35065-27-1
M. Wt: 360.9 g/mol
InChI Key: MVWHGTYKUMDIHL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,2’,4,4’,5,5’-Hexachlorobiphenyl, also known as PCB 153, is a type of polychlorinated biphenyl (PCB) that primarily targets the circadian clock . The circadian clock is an internal biological clock that regulates the sleep-wake cycle and other physiological processes in organisms.

Mode of Action

PCB 153 interacts with its target by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction disrupts the normal functioning of the circadian clock, leading to alterations in circadian rhythms .

Biochemical Pathways

The disruption of the circadian clock by PCB 153 affects several biochemical pathways. Notably, it influences the FoxO signaling and insulin resistance pathways . These pathways are crucial for regulating metabolism and energy balance in the body. Disruption of these pathways can lead to metabolic disorders .

Pharmacokinetics

The pharmacokinetics of PCB 153 are characterized by its bioaccumulation and persistence in the environment . This bioaccumulation can lead to harmful health effects, especially when PCB 153 is present in high concentrations .

Result of Action

The molecular and cellular effects of PCB 153’s action primarily involve changes in gene expression and behavior. Exposure to PCB 153 has been shown to cause differential expression of numerous genes . At the behavioral level, PCB 153 exposure significantly alters circadian behavior . These changes can have far-reaching effects on an organism’s health and well-being.

Action Environment

Environmental factors play a significant role in influencing the action, efficacy, and stability of PCB 153. As a persistent organic pollutant, PCB 153 is resistant to environmental degradation through photolytic, biological, or chemical processes . This resistance allows PCB 153 to persist in the environment and bioaccumulate in animal tissue, leading to biomagnification in food chains . Therefore, the presence and concentration of PCB 153 in the environment can significantly impact its action and the resulting health effects .

Biochemical Analysis

Biochemical Properties

2,2’,4,4’,5,5’-Hexachlorobiphenyl is known to interact with various biomolecules. It is found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction suggests that 2,2’,4,4’,5,5’-Hexachlorobiphenyl can influence biochemical reactions by modulating the activity of certain proteins.

Cellular Effects

The effects of 2,2’,4,4’,5,5’-Hexachlorobiphenyl on cells are complex and varied. It has been found to disrupt circadian behavior, which can have significant implications for cell function . Additionally, it has been suggested that 2,2’,4,4’,5,5’-Hexachlorobiphenyl can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2,2’,4,4’,5,5’-Hexachlorobiphenyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit the expression of the core circadian component PER1, suggesting a potential mechanism of action .

Temporal Effects in Laboratory Settings

The effects of 2,2’,4,4’,5,5’-Hexachlorobiphenyl can change over time in laboratory settings. For example, it has been observed that the compound’s effects on circadian behavior can vary over time

Dosage Effects in Animal Models

In animal models, the effects of 2,2’,4,4’,5,5’-Hexachlorobiphenyl can vary with different dosages . For instance, it has been observed that exposure to environmentally relevant doses of 2,2’,4,4’,5,5’-Hexachlorobiphenyl can alter neurobehavioral development and health in mice .

Metabolic Pathways

2,2’,4,4’,5,5’-Hexachlorobiphenyl is involved in various metabolic pathways. For instance, it has been found to influence the FoxO signaling and insulin resistance pathways

Transport and Distribution

2,2’,4,4’,5,5’-Hexachlorobiphenyl is transported and distributed within cells and tissues in a complex manner. For example, it has been found to be homogeneously distributed in liver tissue

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’,4,4’,5,5’-Hexachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions . The reaction typically proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the biphenyl molecule.

Industrial Production Methods

Industrial production of 2,2’,4,4’,5,5’-Hexachlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure the desired congener is produced with high purity .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2,2’,3,4,4’,5’-Hexachlorobiphenyl: (IUPAC No. 138)

    2,2’,3,4,4’,5,5’-Heptachlorobiphenyl: (IUPAC No. 180)

    2,2’,5,5’-Tetrachlorobiphenyl: (IUPAC No. 52)

  • 2,4,4’-Trichlorobiphenyl

Uniqueness

2,2’,4,4’,5,5’-Hexachlorobiphenyl is unique due to its high degree of chlorination, which contributes to its stability and persistence in the environment. This makes it a particularly challenging pollutant to remediate compared to less chlorinated biphenyls .

Properties

IUPAC Name

1,2,4-trichloro-5-(2,4,5-trichlorophenyl)benzene
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H
Source PubChem
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InChI Key

MVWHGTYKUMDIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H4Cl6
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DSSTOX Substance ID

DTXSID2032180
Record name 2,2',4,4',5,5'-Hexachlorobiphenyl
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Molecular Weight

360.9 g/mol
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Physical Description

Solid; [MSDSonline]
Record name 2,2',4,4',5,5'-Hexachlorobiphenyl
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Vapor Pressure

0.00000343 [mmHg]
Record name 2,2',4,4',5,5'-Hexachlorobiphenyl
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Mechanism of Action

RAT AND RAINBOW TROUT HEPATIC MONOOXYGENATION ACTIVITIES WERE INDUCED BY INJECTION OF 150 MG/KG OF 2,4,5,2',4'5'-HEXACHLOROBIPHENYL. RODENT STUDIES INDICATED THAT NONCOPLANAR PCB ISOMERS INDUCED CYTOCHROME P-450, WHILE COPLANAR ISOMERS INDUCE CYTOCHROME P-488., MOUSE LIVER EPOXIDE HYDROLASE & GLUTATHIONE S-TRANSFERASE WERE INCREASED BY PCBS (0.32 MMOLE/KG, IP). ACTIVITIES REACHED MAX LEVELS 1 WK AFTER DOSAGE. GREATEST ENHANCEMENT OF BOTH ENZYME ACTIVITIES WAS ACHIEVED WITH HEXACHLOROBIPHENYLS. /HEXACHLORO BIPHENYLS/
Record name 2,2',4,4',5,5'-HEXACHLOROBIPHENYL
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CAS No.

35065-27-1
Record name PCB 153
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Record name 2,4,5,2',4',5'-Hexachlorobiphenyl
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Record name 2,2',4,4',5,5'-Hexachlorobiphenyl
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Record name 2,2',4,4',5,5'-Hexachlorobiphenyl
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Record name 2,2',4,4',5,5'-HEXACHLOROBIPHENYL
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Record name 2,2',4,4',5,5'-HEXACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the downstream effects of PCB 153 exposure?

A1: PCB 153 exposure can lead to various downstream effects, including:

  • Enzyme induction: PCB 153 is known to induce cytochrome P450 enzymes, particularly CYP2B [, , , ]. This induction can interfere with the metabolism of other compounds, potentially leading to toxicity.
  • Endocrine disruption: Studies suggest that PCB 153 may interfere with thyroid hormone levels [, ].
  • Hepatotoxicity: PCB 153 can cause liver damage, evidenced by histological changes such as hepatocyte hypertrophy, fatty change, and bile duct hyperplasia [, ].
  • Neurodevelopmental effects: Prenatal exposure to PCB 153 has been linked to altered brain neurotransmitter levels and behavioral changes in rat offspring [].
  • Reproductive toxicity: Studies in mice and rats have shown that PCB 153 exposure can negatively impact reproductive capacity, potentially affecting sperm production and fetal development [, , , ].
  • Tumor promotion: While not a direct carcinogen, PCB 153 exhibits tumor-promoting activity in rodent liver models [, , ].

Q2: What is the molecular formula and weight of PCB 153?

A2: The molecular formula of PCB 153 is C12H4Cl6, and its molecular weight is 360.88 g/mol.

Q3: Is there information on the material compatibility and stability of PCB 153?

A3: The provided research focuses primarily on the biological and toxicological aspects of PCB 153. Information regarding its material compatibility and stability under various conditions is limited within this context.

Q4: How is PCB 153 absorbed, distributed, metabolized, and excreted (ADME) in the body?

A4:

  • Absorption: PCB 153 is readily absorbed through the gastrointestinal tract following ingestion [].
  • Metabolism: PCB 153 is slowly metabolized, primarily in the liver [, ].
  • Excretion: Elimination of PCB 153 from the body is predominantly through fecal excretion [, ].

Q5: How do factors like adipose tissue mass and diet influence the pharmacokinetics of PCB 153?

A5:

  • Adipose tissue mass: PCB 153's high lipophilicity leads to its accumulation in adipose tissue. Reducing adipose tissue mass can release stored PCB 153 back into circulation, impacting its distribution and elimination [, ].
  • Diet: Dietary intake of PCB 153, particularly through contaminated food sources, significantly contributes to its accumulation in the body [].

Q6: What in vitro and in vivo models have been used to study PCB 153 toxicity?

A6: Various models have been employed to investigate PCB 153's effects:

  • In vitro: Primary rat hepatocytes have been used to assess PCB 153-induced cytotoxicity and its modulation by enzyme inducers [].
  • In vivo: Rodent models, primarily rats and mice, are frequently used to study the toxicological effects of PCB 153 [, , , , , , , , , , , ]. Studies have focused on developmental toxicity, neurotoxicity, reproductive toxicity, and carcinogenicity.

Q7: What are the main toxicological concerns associated with PCB 153?

A7: Key toxicological concerns include:

  • Persistence and bioaccumulation: PCB 153 is highly persistent in the environment and bioaccumulates in the food chain, leading to chronic exposure in humans and wildlife [, ].
  • Endocrine disruption: PCB 153 can disrupt thyroid hormone homeostasis, potentially impacting development and metabolism [, ].
  • Hepatotoxicity: Chronic exposure to PCB 153 can result in liver damage [, ].
  • Neurodevelopmental effects: Prenatal exposure can impair cognitive function and alter neurotransmitter systems in animal models [, ].
  • Reproductive toxicity: PCB 153 can negatively affect reproductive processes, including sperm production, fetal development, and potentially contribute to endometriosis [, , , ].
  • Tumor promotion: While not directly carcinogenic, PCB 153 acts as a tumor promoter, particularly in the liver [, , ].

Q8: What is the environmental impact of PCB 153?

A8: PCB 153, due to its persistence and bioaccumulation potential, raises concerns regarding its impact on ecosystems and human health [, ]. It can contaminate water sources, soil, and air, ultimately entering the food chain.

Q9: What is known about the degradation of PCB 153?

A9: While PCB 153 is highly persistent, research has explored its degradation using biological methods. Studies have shown that the white rot fungus Phanerochaete chrysosporium can degrade less chlorinated congeners like 4,4'-dichlorobiphenyl but exhibit limited degradation of PCB 153 [].

Q10: How is PCB 153 measured in biological and environmental samples?

A10: Measurement of PCB 153 typically involves extraction from the sample matrix followed by gas chromatography coupled with electron capture detection (GC-ECD) []. This technique provides high sensitivity and selectivity for quantifying PCB 153 in complex matrices.

Q11: What other research areas are relevant to PCB 153?

A11:

  • Structure-activity relationships (SAR): Studying the relationship between the structure of PCB 153 and its biological activity can help understand its toxicological profile and potential for interactions with biological targets [, , ].
  • Biomarkers and diagnostics: Identifying biomarkers for PCB 153 exposure and effects can aid in monitoring exposure levels and assessing potential health risks [, ].
  • Alternatives and substitutes: Exploring safer alternatives to PCB 153 for its previous industrial applications is crucial to minimize further environmental contamination and human exposure [].
  • Recycling and waste management: Developing effective strategies for the safe disposal and potential recycling of PCB 153-containing materials is essential to mitigate its environmental persistence [].

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